molecular formula C52H41P B12593932 Tri([1,1'-biphenyl]-4-yl)bis(2-phenylethenyl)-lambda~5~-phosphane CAS No. 620630-42-4

Tri([1,1'-biphenyl]-4-yl)bis(2-phenylethenyl)-lambda~5~-phosphane

Cat. No.: B12593932
CAS No.: 620630-42-4
M. Wt: 696.9 g/mol
InChI Key: FLNPOOXAPNVVLZ-UHFFFAOYSA-N
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Description

Tri([1,1’-biphenyl]-4-yl)bis(2-phenylethenyl)-lambda~5~-phosphane is an organophosphorus compound characterized by its unique structure, which includes biphenyl and phenylethenyl groups attached to a central phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tri([1,1’-biphenyl]-4-yl)bis(2-phenylethenyl)-lambda~5~-phosphane typically involves the reaction of biphenyl and phenylethenyl derivatives with phosphorus trichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of a base such as sodium or potassium to facilitate the formation of the phosphane compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps to ensure the purity and yield of the product, such as recrystallization and purification through column chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tri([1,1’-biphenyl]-4-yl)bis(2-phenylethenyl)-lambda~5~-phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tri([1,1’-biphenyl]-4-yl)bis(2-phenylethenyl)-lambda~5~-phosphane has several scientific research applications:

Mechanism of Action

The mechanism of action of Tri([1,1’-biphenyl]-4-yl)bis(2-phenylethenyl)-lambda~5~-phosphane involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The biphenyl and phenylethenyl groups provide steric and electronic properties that enhance the reactivity and selectivity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tri([1,1’-biphenyl]-4-yl)bis(2-phenylethenyl)-lambda~5~-phosphane is unique due to its phosphorus center, which allows it to act as a versatile ligand in coordination chemistry. Its ability to form stable complexes with various metals makes it valuable in catalysis and materials science .

Properties

CAS No.

620630-42-4

Molecular Formula

C52H41P

Molecular Weight

696.9 g/mol

IUPAC Name

bis(2-phenylethenyl)-tris(4-phenylphenyl)-λ5-phosphane

InChI

InChI=1S/C52H41P/c1-6-16-42(17-7-1)38-40-53(41-39-43-18-8-2-9-19-43,50-32-26-47(27-33-50)44-20-10-3-11-21-44,51-34-28-48(29-35-51)45-22-12-4-13-23-45)52-36-30-49(31-37-52)46-24-14-5-15-25-46/h1-41H

InChI Key

FLNPOOXAPNVVLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CP(C=CC2=CC=CC=C2)(C3=CC=C(C=C3)C4=CC=CC=C4)(C5=CC=C(C=C5)C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=CC=C8

Origin of Product

United States

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